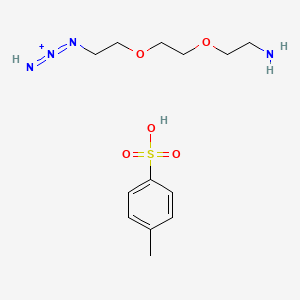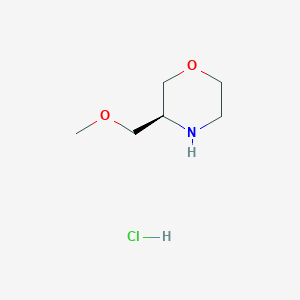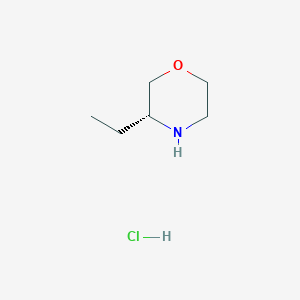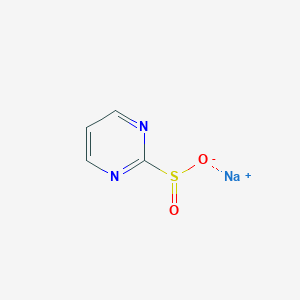
2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of specific reagents to introduce functional groups. In the case of the compounds discussed in the provided papers, different synthetic strategies were employed. For instance, the synthesis of a novel fluorescent sensor with a planar structure was achieved using a one-pot Willgerodt–Kindler reaction, which is a versatile method potentially applicable to various dithiazolopyridines . Another synthesis involved the reaction of CuCl2 with 2-amino-5-fluoropyridine and HCl in aqueous solution to yield a tetrachlorocuprate(II) complex . Additionally, a new bis(o-aminophenol) with a noncoplanar structure was synthesized by reacting 2-benzyloxy-4-fluoronitrobenzene with biphenyl-2,2'-diol, followed by reduction . Lastly, the acylation reaction of 2,5-bis(o-amino-phenyl)-1,3,4-oxadiazoles with chiral N-tosyl-L-leucyl chloride in dry pyridine was used to synthesize a compound with a unique regular aggregation .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by their crystalline forms and space groups. For example, the tetrachlorocuprate(II) complex crystallizes in the monoclinic space group P21/c with specific cell dimensions, and the crystal packing reveals potential magnetic interactions through Cl...Cl distances forming a layered distorted honeycomb structure . The compound containing 2,5-bis(o-amino-phenyl)-1,3,4-oxadiazoles unit crystallizes in the monoclinic space group p2(1) and forms a unique regular aggregation through intermolecular hydrogen bonds and planar conjugate aromatic heterocycles .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their potential applications. For instance, the fluorescent sensor exhibits a 'turn-off' response toward Cu2+ and Fe3+ ions and a wavelength-ratiometric response to H+ ions, indicating its potential as a sensor for water pollution . The tetrachlorocuprate(II) complex shows significant antiferromagnetic interactions, which were analyzed using various models to understand its magnetic behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are determined by their structural features and the presence of specific functional groups. The fluorescent sensor's photophysical characteristics were investigated in organic solvents of different polarity, and its sensitivity for fluorescence detection was found to be higher for Cu2+ ions compared to UV–vis methods . The aromatic poly(ether benzoxazole)s synthesized from bis(o-aminophenol) showed high glass-transition temperatures and thermal stability, with solubility in specific solvents like methanesulfonic acid and m-cresol .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities : One study focuses on the synthesis of novel compounds through Suzuki cross-coupling reactions, evaluating their anti-tumor, anti-thrombolytic, haemolytic, and biofilm inhibition activities. This includes the examination of compounds like 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene for their effectiveness against certain cell lines (Ikram et al., 2016).
Spectroscopic and Theoretical Studies for Drug Development : Another research paper conducts first principle calculations and spectroscopic studies on fluorophenyl derivatives for potential anti-inflammatory drug development. The study includes analyzing molecular properties, vibrational wavenumbers, and molecular electrostatic potential maps (Mary et al., 2019).
Pharmaceutical Synthesis : Research into the synthesis of pharmaceuticals, like flunarizine, incorporates fluorophenyl compounds. Flunarizine is known for its use in treating migraines, dizziness, and other disorders. The synthesis process often involves reactions with fluorophenyl compounds (Shakhmaev et al., 2016).
Development of Fungicides and Pesticides : Some studies have explored the synthesis of germanium analogues of agricultural fungicides and their biological properties, which include fluorophenyl components. These compounds are compared with silicon compounds for their efficacy (Tacke et al., 1992).
Electroluminescent Materials for OLEDs : In the field of materials science, research on novel iridium (III) complexes based on fluorophenyl-benzo[d]oxazole derivatives for use in OLEDs (Organic Light Emitting Diodes) is notable. These materials are investigated for their photophysical and electroluminescent properties, showcasing the versatile applications of fluorophenyl compounds (Li et al., 2013).
Photochromic Materials : Research on photochromic dithienylethenes incorporating fluorophenyl groups has been conducted. These compounds are studied for their optoelectronic properties, including photochromism, fluorescence, and electrochemical properties (Pu et al., 2005).
Propiedades
IUPAC Name |
2,3-bis(3-fluorophenyl)-5-phenyltetrazol-2-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N4.ClH/c20-15-8-4-10-17(12-15)24-22-19(14-6-2-1-3-7-14)23-25(24)18-11-5-9-16(21)13-18;/h1-13H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEOAPBIWHHTEL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)